molecular formula C7H14Cl2N4O2 B6188233 [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride CAS No. 2639416-10-5

[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride

Cat. No.: B6188233
CAS No.: 2639416-10-5
M. Wt: 257.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride is a chemical compound that features a morpholine ring and a triazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of both morpholine and triazole moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the morpholine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazole ring can be synthesized via a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst . The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and suitable electrophiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions involving the morpholine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the triazole ring produces dihydrotriazole derivatives.

Scientific Research Applications

[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful as a chelating agent. The morpholine ring can interact with biological receptors, potentially modulating their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol: The non-dihydrochloride form of the compound.

    [3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methanol: A similar compound with a piperidine ring instead of a morpholine ring.

    [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]ethanol: A compound with an ethanol group instead of a methanol group.

Uniqueness

The uniqueness of [3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride lies in its combination of a morpholine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

2639416-10-5

Molecular Formula

C7H14Cl2N4O2

Molecular Weight

257.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.